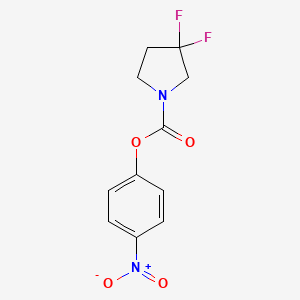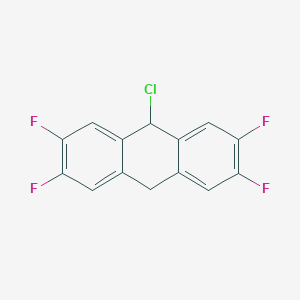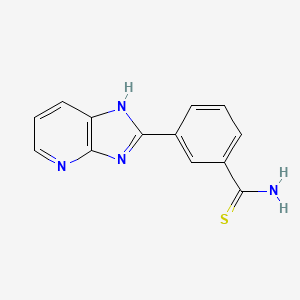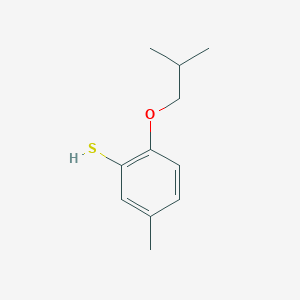![molecular formula C20H18O4 B12637766 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 919988-14-0](/img/structure/B12637766.png)
2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by an ethyne-1,2-diyl bridge and phenylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves the following steps:
Formation of the Ethyne-1,2-diyl Bridge: This can be achieved through a coupling reaction of two phenylene groups with an ethyne precursor under palladium-catalyzed conditions.
Cyclization to Form 1,3-Dioxolane Rings: The phenylene-ethyne intermediate is then subjected to cyclization reactions with appropriate diol precursors under acidic conditions to form the 1,3-dioxolane rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones.
Reduction: Reduction reactions can convert the ethyne bridge into an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane-bridged derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenylene rings.
科学研究应用
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Materials Science: Used in the development of advanced polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a scaffold for drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which 2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethyne-1,2-diyl bridge and phenylene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzoxazole): Similar structure but with benzoxazole rings instead of dioxolane rings.
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-benzothiazole): Contains benzothiazole rings, offering different electronic properties.
Uniqueness
2,2’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its combination of dioxolane rings and ethyne-1,2-diyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where these properties can be leveraged for desired outcomes.
属性
CAS 编号 |
919988-14-0 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[4-[2-[4-(1,3-dioxolan-2-yl)phenyl]ethynyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C20H18O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h3-10,19-20H,11-14H2 |
InChI 键 |
MNALQEVRDVKLAB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)

![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)



